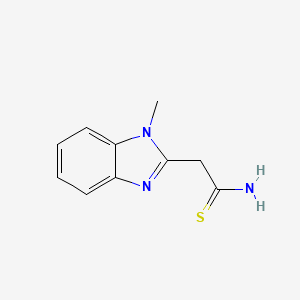

2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide

Übersicht

Beschreibung

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a white crystalline solid that is slightly soluble in water and denser than water . It’s used in a wide range of applications from pharmaceuticals to dyes .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with a carboxylic acid . The specific synthesis process for “2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide” would likely involve additional steps to introduce the ethanethioamide group.Molecular Structure Analysis

Benzimidazole has a two-ring structure, consisting of a benzene ring fused to an imidazole ring . As for the “2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide”, the exact structure would depend on the position and orientation of the ethanethioamide group.Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry and form complexes with most transition metals .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzimidazole derivative would depend on its exact structure. Benzimidazole itself is a white crystalline solid .Wissenschaftliche Forschungsanwendungen

-

Vibrational Spectroscopy and Quantum Computational Studies

- Field: Physical Chemistry .

- Application: This study focuses on the optimized geometrical structure, electronic, and vibrational features of a similar compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid .

- Method: The B3LYP/6-311++G(d,p) basis set was used for experimental and theoretical investigations. The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .

- Results: The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes. Theoretical and actual NMR chemical shifts were found to be quite similar .

-

Synthesis and Biological Evaluation

- Field: Medicinal Chemistry .

- Application: Benzimidazole derivatives, which include the structure of the compound you mentioned, have multifarious activities like antitumor, antifungal, antiviral, antiulcer, anticoagulant, antiallergic activities .

- Method: The specific methods of synthesis and application are not detailed in the source .

- Results: These compounds are used as important drug candidates such as anthelmintics and proton-pump inhibitors (PPIs) like lansoprazole and omeprazole .

-

Antibacterial Activity

- Field: Microbiology .

- Application: New bis-benzimidazole derivatives were synthesized and their antimicrobial activity was studied .

- Method: The specific methods of synthesis and application are not detailed in the source .

- Results: Among the synthesized derivatives, N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine (6f) showed good activity against used bacterial strains .

-

Molecular Docking Studies

- Field: Computational Biology .

- Application: The compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid was studied for its potential interactions with biological targets .

- Method: Molecular docking studies were performed to predict the protein binding of the compound .

- Results: The details of the docking studies aided in the prediction of protein binding .

-

Design of Coordination Compounds

- Field: Inorganic Chemistry .

- Application: Bis(benzimidazol-2-yl-methyl)amine, a compound with a similar structure, is used in the design of coordination compounds .

- Method: This ligand is often used to prepare metal complexes in the use of modeling the active sites of relevant metalloenzymes .

- Results: The specific results or outcomes are not detailed in the source .

-

Antidiabetic Agents

-

Quantum Computational Studies

- Field: Quantum Chemistry .

- Application: The compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid was studied for its optimized geometrical structure, electronic, and vibrational features .

- Method: The B3LYP/6-311++G(d,p) basis set was used for experimental and theoretical investigations. The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .

- Results: The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes. Theoretical and actual NMR chemical shifts were found to be quite similar .

-

Antiviral Agents

-

Antihypertensive Agents

- Field: Pharmacology .

- Application: Benzimidazole derivatives have been studied for their potential antihypertensive activities .

- Method: The specific methods of synthesis and application are not detailed in the source .

- Results: Benzimidazole derivatives have shown potential as antihypertensive agents .

Safety And Hazards

Zukünftige Richtungen

The future directions for research on benzimidazole derivatives are vast, given their wide range of applications. Potential areas of interest could include the development of new pharmaceuticals, the exploration of their use in materials science, and further investigations into their chemical properties .

Eigenschaften

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-13-8-5-3-2-4-7(8)12-10(13)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXHIQBZWBTMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407087 | |

| Record name | (1-Methyl-1H-benzimidazol-2-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide | |

CAS RN |

61689-99-4 | |

| Record name | 1-Methyl-1H-benzimidazole-2-ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61689-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-benzimidazol-2-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

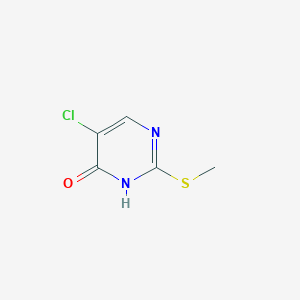

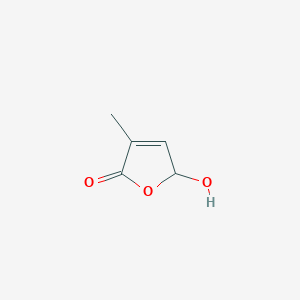

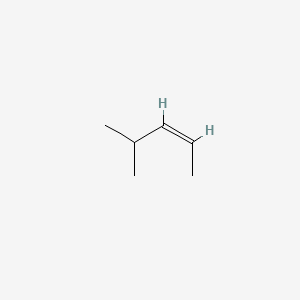

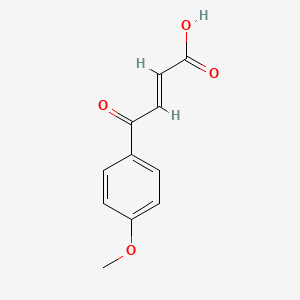

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1587898.png)